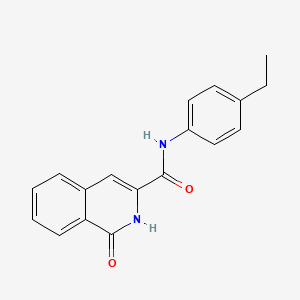
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a cyclobutane derivative that contains a pyrazole ring and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has anti-inflammatory and analgesic effects, and can reduce the severity of symptoms in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its ease of synthesis and availability, its stability, and its potential as a versatile building block for the synthesis of novel materials. However, N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide also has limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide and its potential biochemical and physiological effects.
Métodos De Síntesis
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanecarboxylic anhydride in the presence of a catalyst such as pyridine. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide can also be synthesized using a one-pot method involving the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanone in the presence of a base and a catalyst.
Aplicaciones Científicas De Investigación
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has also been studied for its potential as a catalyst in organic synthesis and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(11-5-4-6-11)15-13-9-10-17(16-13)12-7-2-1-3-8-12/h1-3,7-11H,4-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUDVOGWLCVNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)






![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)

